molecular formula C8H12O2 B3385943 2-[(1S)-cyclohex-3-en-1-yl]acetic acid CAS No. 67976-84-5

2-[(1S)-cyclohex-3-en-1-yl]acetic acid

Cat. No.: B3385943
CAS No.: 67976-84-5
M. Wt: 140.18 g/mol
InChI Key: ZSSAXGUMEUVSOC-SSDOTTSWSA-N
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Description

2-[(1S)-cyclohex-3-en-1-yl]acetic acid is an organic compound with the molecular formula C8H12O2 It is characterized by a cyclohexene ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1S)-cyclohex-3-en-1-yl]acetic acid typically involves the following steps:

    Cyclohexene Formation: The starting material, cyclohexene, is prepared through the dehydration of cyclohexanol using an acid catalyst such as sulfuric acid.

    Grignard Reaction: Cyclohexene is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding cyclohexyl magnesium bromide.

    Carboxylation: The cyclohexyl magnesium bromide is then reacted with carbon dioxide to yield the carboxylic acid, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(1S)-cyclohex-3-en-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Formation of cyclohex-3-en-1-one or cyclohex-3-en-1-carboxylic acid.

    Reduction: Formation of 2-[(1S)-cyclohex-3-en-1-yl]ethanol.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

2-[(1S)-cyclohex-3-en-1-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1S)-cyclohex-3-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    Cyclohexaneacetic acid: Similar structure but lacks the double bond in the cyclohexene ring.

    Cyclohex-3-en-1-ylmethanol: Similar structure but with a hydroxyl group instead of the acetic acid moiety.

Uniqueness: 2-[(1S)-cyclohex-3-en-1-yl]acetic acid is unique due to the presence of both a cyclohexene ring and an acetic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(1S)-cyclohex-3-en-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h1-2,7H,3-6H2,(H,9,10)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSAXGUMEUVSOC-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1S)-cyclohex-3-en-1-yl]acetic acid
Reactant of Route 2
2-[(1S)-cyclohex-3-en-1-yl]acetic acid
Reactant of Route 3
2-[(1S)-cyclohex-3-en-1-yl]acetic acid
Reactant of Route 4
2-[(1S)-cyclohex-3-en-1-yl]acetic acid
Reactant of Route 5
2-[(1S)-cyclohex-3-en-1-yl]acetic acid
Reactant of Route 6
2-[(1S)-cyclohex-3-en-1-yl]acetic acid

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